tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of a tert-butyl group and a carbamate functional group further adds to its chemical complexity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with a hydroxymethylating agent to introduce the hydroxymethyl group. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is particularly interesting for studying enzyme inhibition mechanisms .
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities, including enzyme inhibition and receptor modulation .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures for enhanced stability and performance .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[1-(hydroxymethyl)-6-azaspiro[2.5]octan-1-yl]methyl}carbamate
- tert-butyl N-{[1-(hydroxymethyl)-6-thiaspiro[2.5]octan-1-yl]methyl}carbamate
Uniqueness
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate is unique due to its oxaspiro linkage, which imparts distinct chemical and physical properties. This differentiates it from other spirocyclic compounds that may contain nitrogen or sulfur atoms in the spiro linkage .
Properties
CAS No. |
2408958-27-8 |
---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
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